molecular formula C11H12N2O B12238259 1-[(3-methoxyphenyl)methyl]-1H-pyrazole

1-[(3-methoxyphenyl)methyl]-1H-pyrazole

Cat. No.: B12238259
M. Wt: 188.23 g/mol
InChI Key: ZCWZXNSSMKAWGT-UHFFFAOYSA-N
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Description

1-[(3-methoxyphenyl)methyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 3-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-1H-pyrazole typically involves the reaction of 3-methoxybenzyl chloride with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1-[(3-hydroxyphenyl)methyl]-1H-pyrazole.

    Reduction: Formation of partially or fully reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)methyl]-1H-pyrazole
  • 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole
  • 1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole

Uniqueness

1-[(3-methoxyphenyl)methyl]-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to similar compounds without this functional group.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C11H12N2O/c1-14-11-5-2-4-10(8-11)9-13-7-3-6-12-13/h2-8H,9H2,1H3

InChI Key

ZCWZXNSSMKAWGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC=N2

Origin of Product

United States

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